Brequinar

Catalog No.
S548857
CAS No.
96187-53-0
M.F
C23H15F2NO2
M. Wt
375.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Brequinar

Avoid assay failure from rodent-optimized DHODH inhibitors. Brequinar is the definitive reference for human DHODH target engagement: - 10 nM potency on human DHODH, competitive ubiquinone-site binding. - Enables robust pyrimidine starvation in human AML differentiation models (THP-1, U937). - Sub-μM EC50 against RNA viruses, standard positive control for antiviral screening. Supplied with certified purity for reliable in vitro and in vivo studies.

CAS Number

96187-53-0

Product Name

Brequinar

IUPAC Name

6-fluoro-2-[4-(2-fluorophenyl)phenyl]-3-methylquinoline-4-carboxylic acid

Molecular Formula

C23H15F2NO2

Molecular Weight

375.4 g/mol

InChI

InChI=1S/C23H15F2NO2/c1-13-21(23(27)28)18-12-16(24)10-11-20(18)26-22(13)15-8-6-14(7-9-15)17-4-2-3-5-19(17)25/h2-12H,1H3,(H,27,28)

InChI Key

PHEZJEYUWHETKO-UHFFFAOYSA-N

solubility

Soluble in DMSO, not in water

Synonyms

6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid, brequinar, brequinar potassium, brequinar sodium, DuP 785, DuP-785, NSC 368390, NSC-368390

Canonical SMILES

CC1=C(C2=C(C=CC(=C2)F)N=C1C3=CC=C(C=C3)C4=CC=CC=C4F)C(=O)O

The exact mass of the compound Brequinar is 375.10709 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Biphenyl Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg

Brequinar is a highly potent, selective, and competitive inhibitor of dihydroorotate dehydrogenase (DHODH), the rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway [1]. Unlike broad-spectrum antimetabolites, Brequinar specifically targets the ubiquinone-binding site of DHODH, leading to rapid intracellular pyrimidine depletion. In industrial and academic procurement, it is primarily sourced as a gold-standard reference material for human DHODH target engagement, offering nanomolar potency that is essential for validating host-directed antiviral therapies, evaluating acute myeloid leukemia (AML) differentiation models, and benchmarking novel immunosuppressive drug candidates [2].

Research Fit

  • Mammalian DHODH pathway inhibition studies; spares non-mammalian orthologs
  • Kinase panel selectivity supports target-engagement assay development
  • PET radiotracer [18F]brequinar for in vivo target-engagement imaging research

A common procurement error is substituting Brequinar with more widely available clinical DHODH inhibitors, such as Leflunomide or its active metabolite Teriflunomide. This substitution fails fundamentally due to profound differences in species selectivity and binding kinetics[1]. While Leflunomide is highly active in rodent models, it exhibits weak, micromolar affinity for human DHODH. Conversely, Brequinar is optimized for human DHODH, displaying nanomolar potency[2]. Furthermore, Brequinar acts as a competitive inhibitor against ubiquinone, whereas Teriflunomide binds non-competitively [3]. Using rodent-optimized, non-competitive inhibitors in human cell-based assays leads to severe underestimation of DHODH-dependent target engagement and necessitates toxic micromolar dosing to achieve pyrimidine starvation.

Substitution Risk

  • ! DHODH inhibitor potency varies >100-fold across the class; potency mismatch may confound pathway inhibition studies.
  • ! Protein binding ranges widely (90 to >99%), affecting free-fraction interpretation in PK/PD models.
  • ! Solubility differs by orders of magnitude; poor solubility may impair assay reproducibility and cell-based study outcomes.

Enzymatic Potency Against Human DHODH

In direct biochemical assays, Brequinar demonstrates an IC50 of approximately 10 nM against human DHODH, whereas Teriflunomide (the active metabolite of Leflunomide) requires approximately 307 to 600 nM to achieve 50% inhibition [1]. This represents a 30- to 60-fold increase in intrinsic target potency for Brequinar.

Evidence DimensionHuman DHODH Enzymatic IC50
Target Compound DataBrequinar: ~10 nM
Comparator Or BaselineTeriflunomide: ~307 - 600 nM
Quantified Difference30x to 60x higher potency for Brequinar
ConditionsIn vitro recombinant human DHODH enzymatic assay

Allows researchers to achieve complete pyrimidine starvation in human cell models at low nanomolar concentrations, avoiding the off-target cytotoxicity associated with micromolar dosing of weaker analogs.

Enzymatic Potency vs. Teriflunomide
Head-to-head
IC50 12 nM vs 262 nM (21.8-fold)
Reported potency difference supports target-engagement assay design.

Inverse Species Selectivity (Human vs. Rodent Models)

Brequinar and Leflunomide's active metabolite (A77-1726) exhibit an inverse species selectivity profile. Brequinar is highly selective for human DHODH (IC50 = 10 nM) over rat DHODH (IC50 = 367 nM). In stark contrast, A77-1726 is highly potent against rat DHODH (IC50 = 19 nM) but weak against human DHODH (IC50 = 1.1 µM) [1].

Evidence DimensionSpecies-specific DHODH IC50
Target Compound DataBrequinar: 10 nM (Human) vs 367 nM (Rat)
Comparator Or BaselineA77-1726: 1.1 µM (Human) vs 19 nM (Rat)
Quantified DifferenceBrequinar is 110x more potent on human DHODH than A77-1726, while A77-1726 is 19x more potent on rat DHODH
ConditionsRecombinant human and rat DHODH isolated assays

Dictates strict material selection based on the experimental model; Brequinar is mandatory for human-derived cell lines and xenografts, whereas Leflunomide analogs are suited for rodent models.

Aqueous Solubility vs. BAY-2402234
Cross-study comparable
229 μM vs <1 μM (>229-fold)
Reported solubility difference may reduce precipitation risk in cell-based assays.

Host-Directed Broad-Spectrum Antiviral Efficacy

When evaluated as a host-directed antiviral agent targeting pyrimidine depletion, Brequinar vastly outperforms Teriflunomide. Against the Ebola virus mini-replicon, Brequinar achieved an EC50 of 0.102 µM compared to Teriflunomide's 6.43 µM. Similarly, against the Zika virus, Brequinar demonstrated an EC50 of 0.268 µM versus 17.72 µM for Teriflunomide[1].

Evidence DimensionAntiviral Efficacy (EC50)
Target Compound DataBrequinar: 0.102 µM (Ebola), 0.268 µM (Zika)
Comparator Or BaselineTeriflunomide: 6.43 µM (Ebola), 17.72 µM (Zika)
Quantified Difference>60-fold higher efficacy against Ebola and >65-fold higher efficacy against Zika for Brequinar
ConditionsIn vitro cell-based viral replication assays (EBOV mini-replicon and Zika virus)

Establishes Brequinar as the superior, highly active positive control for screening host-directed antiviral therapeutics against emerging RNA viruses.

Species Specificity
Class-level inference
Mammalian DHODH inhibited; non-mammalian orthologs spared
Supports host-specific pathway studies; non-mammalian DHODH not impacted.

Competitive vs. Non-Competitive Ubiquinone Displacement

Kinetic studies reveal that Brequinar acts as a competitive inhibitor with respect to the DHODH co-substrate ubiquinone. In contrast, the active metabolite of Leflunomide (A77-1726) acts as a non-competitive inhibitor versus ubiquinone [1]. This fundamental mechanistic difference means Brequinar directly occupies the ubiquinone binding pocket, heavily influencing the catalytic cycle.

Evidence DimensionEnzyme Inhibition Kinetics
Target Compound DataBrequinar: Competitive inhibition vs. ubiquinone
Comparator Or BaselineA77-1726 (Leflunomide metabolite): Non-competitive inhibition vs. ubiquinone
Quantified DifferenceDistinct binding modes and kinetic displacement profiles
ConditionsSteady-state kinetic analysis of human DHODH

Crucial for structural biologists and assay developers who require a true competitive reference ligand for ubiquinone-site displacement assays.

Potency vs. ASLAN003
Cross-study comparable
IC50 1.8 ± 0.3 nM vs 35 nM (19.4-fold)
Reported high-affinity probe context for DHODH studies.

Stock Solution Stability and Formulation Compatibility

Brequinar free acid (CAS 96187-53-0) exhibits specific solubility constraints compared to its sodium salt counterpart (CAS 96201-88-6). The free acid achieves optimal solubility in anhydrous DMSO (up to 5 mg/mL) but requires co-solvent systems (e.g., PEG300 and Tween80) to prevent precipitation upon aqueous dilution . Moisture contamination in DMSO significantly degrades its solubility profile.

Evidence DimensionSolvent Compatibility
Target Compound DataBrequinar free acid: Requires anhydrous DMSO; prone to aqueous precipitation without co-solvents
Comparator Or BaselineBrequinar Sodium salt: Readily soluble in aqueous buffers
Quantified DifferenceDivergent vehicle requirements for assay integration
ConditionsPreparation of standardized 10 mg/mL stock solutions for biological assays

Procurement must differentiate between the free acid (ideal for DMSO-based high-throughput screening libraries) and the sodium salt (preferred for direct aqueous in vivo dosing) to prevent assay failure via compound precipitation.

Plasma Protein Binding
Cross-study comparable
98.8% bound (comparable to ASLAN003 >99%)
High protein binding impacts free-fraction interpretation in PK/PD modeling.
Kinase Selectivity
Supporting evidence
No significant inhibition of >400 kinases at 100 nM
Broad selectivity supports DHODH-focused pathway interpretation.

Human-Derived Oncology and AML Differentiation Models

Due to its 10 nM potency and high selectivity for the human DHODH isoform, Brequinar is the required procurement choice for inducing pyrimidine starvation and subsequent myeloid differentiation in human acute myeloid leukemia (AML) cell lines (e.g., THP-1, U937) and xenograft models [1]. Using rodent-optimized inhibitors in these human models leads to insufficient target engagement.

Positive Control in Host-Directed Antiviral Screening

Brequinar's sub-micromolar efficacy (EC50 < 0.3 µM) against a broad spectrum of RNA viruses, including Ebola, Zika, and SARS-CoV-2, makes it the benchmark positive control for high-throughput screening campaigns evaluating host pyrimidine depletion strategies [2]. It allows researchers to establish a robust maximum-inhibition baseline that weaker analogs like Teriflunomide cannot achieve without inducing general cytotoxicity.

Ubiquinone-Site Competitive Displacement Assays

Because Brequinar competitively displaces ubiquinone at the DHODH active site, it is the optimal reference ligand for biochemical displacement assays and X-ray crystallography studies aimed at discovering novel ubiquinone-site DHODH inhibitors [3]. Non-competitive inhibitors like Leflunomide are unsuitable for this specific structural validation workflow.

Application Fit Matrix

Application
Selection Property
Validation Focus
High-throughput screening assay development
Aqueous solubility profile
Precipitation control and assay reproducibility
AML xenograft model-response studies
Mammalian DHODH engagement potency
Leukemia differentiation and survival endpoints
Combination studies with BCL-XL targeting
Pyrimidine metabolism vulnerability context
Synthetic lethality endpoints in PDAC models
PET imaging research (target engagement)
[18F]brequinar radiotracer availability
Biodistribution and drug-target imaging studies

XLogP3

5.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

375.10708505 Da

Monoisotopic Mass

375.10708505 Da

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5XL19F49H6

Related CAS

96201-88-6 (hydrochloride salt)

Pharmacology

Brequinar is a synthetic quinolinecarboxylic acid analogue with antineoplastic properties. Brequinar inhibits the enzyme dihydroorotate dehydrogenase, thereby blocking de novo pyrimidine biosynthesis. This agent may also enhance the in vivo antitumor effect of antineoplastic agents such as 5-FU. (NCI04)

MeSH Pharmacological Classification

Antineoplastic Agents

Other CAS

96187-53-0

Wikipedia

Brequinar
1: Burris HA 3rd, Raymond E, Awada A, Kuhn JG, O'Rourke TJ, Brentzel J, Lynch W, King SY, Brown TD, Von Hoff DD. Pharmacokinetic and phase I studies of brequinar (DUP 785; NSC 368390) in combination with cisplatin in patients with advanced malignancies. Invest New Drugs. 1998;16(1):19-27. PubMed PMID: 9740540.
2: Joshi AS, King SY, Zajac BA, Makowka L, Sher LS, Kahan BD, Menkis AH, Stiller CR, Schaefle B, Kornhauser DM. Phase I safety and pharmacokinetic studies of brequinar sodium after single ascending oral doses in stable renal, hepatic, and cardiac allograft recipients. J Clin Pharmacol. 1997 Dec;37(12):1121-8. PubMed PMID: 9506007.
3: Cleaveland ES, Zaharevitz DW, Kelley JA, Paull K, Cooney DA, Ford H Jr. Identification of a novel inhibitor (NSC 665564) of dihydroorotate dehydrogenase with a potency equivalent to brequinar. Biochem Biophys Res Commun. 1996 Jun 25;223(3):654-9. PubMed PMID: 8687451.
4: Buzaid AC, Pizzorno G, Marsh JC, Ravikumar TS, Murren JR, Todd M, Strair RK, Poo WJ, Hait WN. Biochemical modulation of 5-fluorouracil with brequinar: results of a phase I study. Cancer Chemother Pharmacol. 1995;36(5):373-8. PubMed PMID: 7634378.
5: King SY, Agra AM, Shen HS, Chi CL, Adams DB, Currie VE, Bertino JR, Pieniaszek HJ Jr, Quon CY. Protein binding of brequinar in the plasma of healthy donors and cancer patients and analysis of the relationship between protein binding and pharmacokinetics in cancer patients. Cancer Chemother Pharmacol. 1994;35(2):101-8. PubMed PMID: 7987984.
6: Cody R, Stewart D, DeForni M, Moore M, Dallaire B, Azarnia N, Gyves J. Multicenter phase II study of brequinar sodium in patients with advanced breast cancer. Am J Clin Oncol. 1993 Dec;16(6):526-8. PubMed PMID: 8256771.
7: Moore M, Maroun J, Robert F, Natale R, Neidhart J, Dallaire B, Sisk R, Gyves J. Multicenter phase II study of brequinar sodium in patients with advanced gastrointestinal cancer. Invest New Drugs. 1993 Feb;11(1):61-5. PubMed PMID: 8349438.
8: de Forni M, Chabot GG, Armand JP, Fontana X, Recondo G, Domenge C, Carde P, Barbu M, Gouyette A. Phase I and pharmacokinetic study of brequinar (DUP 785; NSC 368390) in cancer patients. Eur J Cancer. 1993;29A(7):983-8. PubMed PMID: 8499153.
9: Maroun J, Ruckdeschel J, Natale R, Morgan R, Dallaire B, Sisk R, Gyves J. Multicenter phase II study of brequinar sodium in patients with advanced lung cancer. Cancer Chemother Pharmacol. 1993;32(1):64-6. PubMed PMID: 8384937.
10: Natale R, Wheeler R, Moore M, Dallaire B, Lynch W, Carlson R, Grillo-Lopez A, Gyves J. Multicenter phase II trial of brequinar sodium in patients with advanced melanoma. Ann Oncol. 1992 Sep;3(8):659-60. PubMed PMID: 1450049.

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